molecular formula C21H27N3O2 B5515590 1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine

1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine

Katalognummer B5515590
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: MKJCTBZFPNHVJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is related to various research efforts focusing on piperidine and imidazolyl derivatives, which are known for their diverse pharmacological properties. The chemical structure suggests a potential for interaction with biological targets due to its complex arrangement of rings and functional groups.

Synthesis Analysis

The synthesis of related piperidine and imidazolyl derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic addition, and catalytic processes. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved through a four-component cyclo condensation, utilizing catalysts like SO4^2−/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives often features complex interactions, including hydrogen bonding and π-π interactions, contributing to their stability and reactivity. X-ray diffraction studies have been pivotal in determining the crystal and molecular structures, elucidating the geometric arrangements crucial for biological activity (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine and imidazolyl compounds undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by their functional groups. The reactivity can be tailored for specific applications by modifying these groups, leading to compounds with desired biological or chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of such compounds are determined by their molecular structure. These properties are critical for the compound's application in pharmaceutical formulations and chemical reactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. These properties are essential for understanding the mechanism of action and potential applications of the compound.

For more insights and detailed information on similar compounds and their properties, refer to the following sources:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

A study highlighted the pharmacokinetic challenges and solutions in developing anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. One such compound showed potential as a cancer treatment candidate due to its potency and selectivity towards ALK. However, it underwent mouse-specific enzymatic hydrolysis, affecting its half-life and clearance rate. Efforts to minimize hydrolysis led to the discovery of stable analogs, although with reduced ALK potency. This research underscores the importance of balancing metabolic stability with therapeutic efficacy in drug development (Teffera et al., 2013).

Mixed Ligand Concept in Radiolabeling

The development of mixed ligand fac-tricarbonyl complexes for bioactive molecule labeling using a basic study involving [99(m)Tc(OH2)3(CO)3]+ showcased a novel approach to radiopharmaceutical development. This research provides a foundation for creating targeted diagnostic and therapeutic agents in nuclear medicine (Mundwiler et al., 2004).

Antagonists for NR1A/2B Subtype of NMDA Receptor

Another study identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting potential applications in neurological disorders like Parkinson's disease (Wright et al., 1999).

Synthesis and Antimicrobial Activity of Imidazole-Containing Benzodiazepines

Research into the synthesis of imidazole-containing 1,5-benzodiazepines using piperidine in polyethylene glycol (PEG-400) demonstrated an environmentally friendly method with potential applications in developing new antimicrobial agents (Konda et al., 2011).

Antidiabetic Properties of Piperazine Derivatives

Piperazine derivatives were identified as antidiabetic compounds, with structure-activity relationship studies leading to the discovery of compounds that significantly improve glucose tolerance without side effects or hypoglycemic effects. This research opens avenues for new diabetes treatments (Le Bihan et al., 1999).

Zukünftige Richtungen

Given the potential biological activity of imidazole-containing compounds, this compound could be of interest for further study. Future research could explore its synthesis, properties, and potential applications .

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-21(2,26-18-7-6-15-4-3-5-17(15)14-18)20(25)24-12-8-16(9-13-24)19-22-10-11-23-19/h6-7,10-11,14,16H,3-5,8-9,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCTBZFPNHVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)C2=NC=CN2)OC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.